Uridine 5'-monophosphate-13C (disodium) is a stable isotope-labeled derivative of uridine 5'-monophosphate, a nucleotide that plays a crucial role in the synthesis of ribonucleic acid. The compound is characterized by its disodium salt form, which enhances its solubility and stability in biological applications. It is commonly used in biochemical research, particularly in metabolic studies and as a tracer in various assays.
The synthesis of Uridine 5'-monophosphate-13C (disodium) typically involves the incorporation of carbon-13 isotopes into the uridine structure during the synthesis of uridine 5'-monophosphate. This can be achieved through:
The synthesis process must ensure high purity and isotopic enrichment to maintain the integrity of subsequent research applications. The final product is typically purified using chromatographic techniques to remove any unreacted materials or by-products.
Uridine 5'-monophosphate-13C (disodium) features a pyrimidine base attached to a ribose sugar and a phosphate group. The presence of carbon-13 isotopes can be specifically located at designated positions within the molecule, enhancing its utility in metabolic tracing studies.
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/s3
[Na+].[Na+].O[C@H]1[C@@H](O)[C@@H](O[C@@H]1COP(=O)([O-])[O-])N2C=CC(=O)NC2=O
Uridine 5'-monophosphate participates in various biochemical reactions:
The kinetics of these reactions are influenced by factors such as enzyme concentration, substrate availability, and environmental conditions (pH and temperature). Spectrophotometric assays are often employed to monitor these transformations.
Uridine 5'-monophosphate functions primarily as a building block for ribonucleic acid synthesis. Its mechanism involves:
Research indicates that uridine 5'-monophosphate acts not only as a nucleotide but also influences cellular signaling pathways related to metabolism and growth .
These properties are essential for determining the compound's behavior in various experimental conditions .
Uridine 5'-monophosphate (disodium) has several scientific uses:
CAS No.: 13463-39-3
CAS No.:
CAS No.: 55598-56-6
CAS No.: 1482467-37-7
CAS No.: 85252-29-5